molecular formula C6H12N2S B009731 Cyclopentylthiourea CAS No. 102936-57-2

Cyclopentylthiourea

Cat. No.: B009731
CAS No.: 102936-57-2
M. Wt: 144.24 g/mol
InChI Key: VEJCUYXHMQFYGE-UHFFFAOYSA-N
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Description

Cyclopentylthiourea (CTU) is an organosulfur compound that has been studied for its potential applications in many different scientific fields. This compound has been found to have a wide range of uses, from its synthesis for laboratory experiments to its biochemical and physiological effects.

Scientific Research Applications

  • Immunopotentiation in Cancer Treatment : Cyclophosphamide (CY), a derivative, has been found to augment delayed-type hypersensitivity responses, increase antibody production, abrogate tolerance, and potentiate antitumor immunity in animal models. This suggests its potential for active specific immunotherapy of cancer (Bass & Mastrangelo, 1998).

  • Activity against Lung Cancer : Complexes of Cyclopentylthiourea can induce cell death and slow tumor growth, particularly in non-small-cell lung cancer patients (Ma et al., 2008).

  • Therapeutic Applications in Drug Design : Cyclotides, a category related to this compound, exhibit potential therapeutic applications including anti-HIV, antimicrobial, cytotoxic activities, and as templates for antiangiogenic agents for cancer treatment and anti-infective agents (Henriques & Craik, 2010).

  • Use in Radiopharmaceuticals : Cyclotrons, which are related to the broader category, produce radionuclides essential for cancer research, diagnostic studies, treatment, and radioactive gases with tumor localizing properties (Laughlin, 1971).

  • Applications in Respiratory and Autoimmune Diseases : Cyclophosphamide has shown improvement in lung function, skin scores, dyspnea, and health status/disability in scleroderma lung disease, with effects persisting after therapy cessation (Tashkin et al., 2007).

  • Treatment for Inflammatory Myopathies and Lung Disease : Intravenous Cyclophosphamide (IVCYC) improves muscle strength, function, and lung function in patients with refractory idiopathic inflammatory myopathies and related interstitial lung disease (Ge et al., 2014).

  • Pharmaceutical Applications : Cyclodextrins, a category related to this compound, are used in pharmaceutical applications for improving drug bioavailability and delivering nucleic acids (Davis & Brewster, 2004).

  • Immunosuppressive Uses in Transplantation : Cyclosporin A (CyA), a derivative, has been effective in inhibiting rejection in renal allografts from cadaver donors (Calne et al., 1978).

Safety and Hazards

Cyclopentylthiourea is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled .

Properties

IUPAC Name

cyclopentylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJCUYXHMQFYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353141
Record name cyclopentylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102936-57-2
Record name cyclopentylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The t-butyl-cyclopentylthiourea (3.70 g) was dissolved in concentrated HCl (46 mL). The dark yellow solution was set to a gentle reflux. After 40 min, the reaction mixture was allowed to cool. The volume was concentrated to approx. half under reduced pressure, cooled in ice and basified to pH 9.5 with solid and saturated NaHCO3. The product was extracted into EtOAc (3×), the combined EtOAc extracts were washed with H2O (2×) and brine (1×). The organic layer was dried over anhydrous MgSO4, filtered and evaporated to dryness to obtain the crude N-cyclopentylthiourea as a beige solid (2.46 g crude). Trituration of the crude material in hexane/EtOAc 95/5 provided, after filtration, the N-cyclopentylthiourea as a white solid (2.38; 90% yield).
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Cyclopentyl-thiourea was prepared following procedure D using cyclopentyl amine (2.4 g, 28 mmol), and Fmoc-isothiocyanate (5.6 g, 20 mmol). Purification (Silica gel, ethyl acetate/hexane 1:1, 100%) provided the product (1.6 g) as white a solid. LCMS m/z: 145 (M+1)+.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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